Cbz-2,3-Dimethy-D-Phenylalanine
Description
Cbz-2,3-Dimethyl-D-Phenylalanine is a synthetic aromatic amino acid derivative where the benzyl (Cbz) group protects the amine, and two methyl groups are attached at the 2- and 3-positions of the phenyl ring. This modification enhances steric bulk and lipophilicity compared to unmodified phenylalanine, making it valuable in peptide synthesis for modulating stability, bioavailability, and receptor interactions .
Properties
Molecular Weight |
327.44 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Peptide Synthesis
Role as a Building Block
Cbz-DM-Phe serves as an essential building block in peptide synthesis. The benzyloxycarbonyl (Cbz) protecting group enhances the stability of the amino acid during chemical reactions, allowing for more efficient coupling reactions in solid-phase peptide synthesis (SPPS) and solution-phase methods . The presence of the dimethyl groups contributes to the steric hindrance, which can influence the conformation of peptides and their biological activity.
Synthetic Approaches
Various synthetic methods have been developed to incorporate Cbz-DM-Phe into peptides. These include traditional coupling techniques using reagents like DCC (dicyclohexylcarbodiimide) and modern approaches involving automated synthesizers that enhance yield and purity . The versatility of Cbz-DM-Phe makes it suitable for synthesizing complex peptide structures used in therapeutic applications.
Pharmaceutical Applications
Therapeutic Agents
Research has indicated that fluorinated derivatives of phenylalanines, including Cbz-DM-Phe, can enhance the stability and efficacy of therapeutic proteins and peptide-based drugs . Incorporation of such amino acids into drug formulations has been linked to improved bioavailability and reduced degradation during metabolic processes.
Enzyme Inhibitors
Studies have shown that Cbz-DM-Phe can be utilized in the development of enzyme inhibitors. For example, modifications to phenylalanine derivatives have resulted in compounds that exhibit potent inhibitory effects against various proteases, which are crucial targets in cancer therapy .
Antimicrobial Activity
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of Cbz-DM-Phe as part of cationic surfactants. These compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, showcasing a reduction in bacterial viability through membrane disruption mechanisms . The ability to modify the surface properties of bacterial membranes makes Cbz-DM-Phe a candidate for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Type
Cbz-2,6-Dichloro-D-Phenylalanine
- Structure : Chlorine substituents at 2- and 6-positions.
- Molecular Weight : 368.28 g/mol (vs. ~335–355 g/mol for methyl-substituted analogs) .
- Impact : Chlorine’s higher electronegativity and atomic weight increase polarity and steric hindrance compared to methyl groups. This may reduce membrane permeability but enhance binding specificity in halogen-bonding interactions .
Cbz-3,5-Difluoro-D-Phenylalanine
- Structure : Fluorine substituents at 3- and 5-positions.
- XLogP3 : 2.3 (indicative of moderate lipophilicity) .
- Impact : Fluorine’s small size and electronegativity improve metabolic stability and bioavailability compared to bulkier methyl groups. Fluorinated analogs are often used in drug design for these properties .
Cbz-3,4-Dimethyl-D-Phenylalanine
- Structure : Methyl groups at 3- and 4-positions.
- Impact: Positional isomerism (3,4 vs. The 2,3-substitution may impose greater steric hindrance near the peptide backbone .
Stereochemical Variations: D vs. L Isomers
Halogen vs. Alkyl Substituents
- Electron-Withdrawing vs. Methyl groups (electron-donating) increase ring electron density, favoring hydrophobic interactions .
- Biological Implications : Halogenated analogs (e.g., Cbz-2,3-Dichloro-L-Phenylalanine) are prevalent in antimicrobial and anticancer research due to enhanced binding to electrophilic targets. Methyl-substituted derivatives may excel in enhancing peptide stability .
Data Table: Key Physicochemical and Structural Properties
*Estimated based on structural analogs.
Research and Application Insights
- Peptide Synthesis: Cbz-2,3-Dimethyl-D-Phenylalanine is favored in non-natural peptide design for its resistance to enzymatic degradation, particularly in D-configuration .
- Drug Development : Fluorinated and chlorinated analogs are prioritized in therapeutic candidates for their target specificity and enhanced pharmacokinetics .
- Industrial Use : Methyl-substituted derivatives are cost-effective for large-scale peptide production due to lower halogenation costs .
Preparation Methods
Enzymatic and Chemoenzymatic Approaches
A novel one-pot approach has been reported for synthesizing substituted D-phenylalanines, including methylated derivatives, starting from inexpensive cinnamic acid precursors. This method couples phenylalanine ammonia lyase (PAL) amination with chemoenzymatic deracemization, involving stereoselective oxidation and nonselective reduction steps. Key features include:
- Starting material: Cinnamic acids with methyl substitutions.
- Enzyme: Phenylalanine ammonia lyase (PAL) variants selected via high-throughput solid-phase screening for enhanced activity.
- Outcome: High yield and excellent optical purity of D-phenylalanine derivatives.
- Advantages: Avoids complex resolution steps, scalable, and environmentally friendly.
This method is applicable to various substituted phenylalanines, including 2,3-dimethyl derivatives, enabling efficient production of the D-isomer with high enantiomeric excess.
Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution is an effective method for preparing D-phenylalanine derivatives with high yield and purity. The process involves:
- Starting material: L-phenylalanine hydrochloride, prepared by reacting L-phenylalanine with hydrochloric acid.
- Racemization catalyst: Aldehyde-substituted pyridine derivatives (e.g., 4-aldehyde radical pyridine) to promote racemization under mild conditions.
- Resolving agent: Dibenzoyl tartaric acid (L-DBTA) used to form diastereomeric salts with D-phenylalanine.
- Solvent: Alcohols such as methanol, ethanol, or propanol.
- Process: Simultaneous racemization and resolution under controlled temperature (45–80 °C), followed by isolation of D-phenylalanine L-DBTA disalt.
- Final step: Acid treatment to recover D-phenylalanine, neutralization, and purification.
This method achieves near 100% theoretical conversion, with optical purity and chemical purity exceeding 99%. It is suitable for industrial-scale production due to its mild conditions, high yield, and cost-effectiveness.
Protection of D-Phenylalanine Derivatives with Cbz Group
The Cbz (benzyloxycarbonyl) protecting group is typically introduced via reaction of the amino acid with benzyl chloroformate in the presence of a base. A representative method includes:
- Reagents: Benzyl chloroformate and a base such as sodium bicarbonate or triethylamine.
- Conditions: Reaction performed at low temperature (0 °C to room temperature) in an organic solvent like diethyl ether or ethyl acetate.
- Workup: Extraction, washing, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
- Yield: High yields (~90% or greater) are achievable.
- Characterization: NMR and IR spectroscopy confirm the presence of the Cbz group.
This step can be performed after obtaining the pure D-phenylalanine derivative to afford this compound.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Yield (%) | Purity/Optical Purity | Notes |
|---|---|---|---|---|---|
| Synthesis of D-phenylalanine derivatives | One-pot chemoenzymatic amination and deracemization starting from cinnamic acids | PAL enzyme variants, stereoselective oxidation/reduction | High | Excellent ee (>99%) | Scalable, environmentally friendly |
| Dynamic kinetic resolution | Racemization and resolution of L-phenylalanine hydrochloride with L-DBTA | L-phenylalanine hydrochloride, aldehyde-pyridine catalyst, methanol, L-DBTA, triethylamine | ~87 (final product) | >99% chemical and optical purity | Mild conditions, industrially viable |
| Cbz protection | Reaction of D-phenylalanine derivative with benzyl chloroformate | Benzyl chloroformate, base (e.g., triethylamine), organic solvent | ~90 | Confirmed by NMR and IR | Performed post-purification |
Detailed Research Findings and Experimental Data
Dynamic Kinetic Resolution Example
- Preparation of L-phenylalanine hydrochloride: L-phenylalanine mixed with 10% HCl (molar ratio 1:1.1), stirred at room temperature until dissolved, then evaporated to dryness.
- Resolution step: L-phenylalanine hydrochloride dissolved in methanol, racemization catalyst (4-aldehyde pyridine derivative) added, heated to 65 °C.
- Addition of resolving agent: L-DBTA and triethylamine in methanol added dropwise over 1.5 hours; D-phenylalanine L-DBTA disalt crystallizes.
- Isolation: Filtered, washed with methanol, dried (yield 95.2%).
- Recovery of D-phenylalanine: Disalt reacted with 2M HCl, filtered to remove L-DBTA, filtrate neutralized with ammonia, precipitated D-phenylalanine filtered and washed (yield 87.1%, purity 99.48%, optical purity 99.4%, melting point ~275 °C).
Cbz Protection
- Benzyl chloroformate added dropwise to hydrazine hydrate in diethyl ether at 0 °C, stirred overnight at room temperature.
- Workup includes extraction with ethyl acetate, washing with sodium bicarbonate, water, and brine.
- Drying over anhydrous sodium sulfate and vacuum concentration yields benzyl carbazate in 97% yield.
- NMR and IR data confirm structure.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Cbz-2,3-Dimethyl-D-Phenylalanine, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically begins with D-phenylalanine derivatives. The Cbz protection group is introduced via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃). Methyl groups are introduced at positions 2 and 3 through sequential bromination (using N-bromosuccinimide) and palladium-catalyzed cross-coupling with methylboronic acids. Key parameters include:
- Temperature : Optimal bromination occurs at 0–25°C to avoid over-halogenation.
- Catalysts : Pd(PPh₃)₄ for Suzuki coupling improves regioselectivity.
- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures ensures ≥95% purity .
Q. Which spectroscopic techniques reliably confirm the structure and purity of Cbz-2,3-Dimethyl-D-Phenylalanine?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm methyl substitution patterns (e.g., upfield shifts for aromatic protons adjacent to methyl groups). 2D NMR (COSY, HSQC) resolves stereochemistry at the chiral center .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion).
- HPLC : C18 columns with UV detection (254 nm) assess purity (>98% by area normalization) .
Advanced Research Questions
Q. How do steric effects from 2,3-dimethyl substitution impact peptide coupling efficiency compared to non-methylated analogs?
- Methodological Answer : The methyl groups introduce steric hindrance, reducing coupling efficiency in solid-phase peptide synthesis (SPPS). Mitigation strategies include:
- Activators : Use HATU or PyBOP instead of DCC, as they enhance reactivity in sterically crowded environments.
- Extended Reaction Times : Increase coupling durations (2–4 hours vs. 1 hour for non-methylated analogs).
- Solvent Optimization : DMF:DCM (1:1) improves reagent diffusion .
Q. How can researchers resolve contradictions in reported bioactivity data across different assays?
- Methodological Answer : Contradictions may arise from assay variability. Address by:
- Standardized Assay Conditions : Fix pH (7.4), temperature (37°C), and buffer composition (PBS) to minimize variability.
- Purity Validation : Re-test compounds with HPLC-validated purity ≥98%.
- Triangulation : Combine enzyme inhibition assays (e.g., trypsin-like proteases) with cellular viability assays (MTT) to confirm mechanistic consistency .
Q. What computational approaches predict the impact of 2,3-dimethyl groups on target binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between the dimethylated compound and target proteins (e.g., proteases). Compare binding scores to non-methylated analogs.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-protein complexes.
- Free Energy Calculations : MM-PBSA/GBSA quantifies ΔG binding, highlighting contributions from hydrophobic methyl groups .
Data Analysis & Experimental Design
Q. How can researchers validate regioselectivity in methyl group introduction during synthesis?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹³C-methyl analogs and track incorporation via ¹³C NMR.
- X-ray Crystallography : Resolve crystal structures of intermediates to confirm substitution positions.
- Kinetic Studies : Monitor reaction progress with in situ IR spectroscopy to detect intermediates .
Q. What experimental controls are critical when assessing the compound’s enzymatic inhibition kinetics?
- Methodological Answer :
- Negative Controls : Use non-methylated Cbz-D-phenylalanine to isolate methyl group effects.
- Positive Controls : Include known inhibitors (e.g., leupeptin for proteases).
- Blank Reactions : Subtract background activity using enzyme-free assays.
- Replicates : Perform triplicate runs with statistical validation (p < 0.05 via ANOVA) .
Comparative & Mechanistic Questions
Q. How does the hydrophobicity of 2,3-dimethyl substitution compare to mono-methyl or fluoro analogs in membrane permeability studies?
- Methodological Answer :
- LogP Measurements : Use shake-flask HPLC to determine partition coefficients. Dimethyl groups increase LogP by ~0.5 units vs. mono-methyl.
- PAMPA Assays : Compare permeability rates across artificial membranes. Dimethylated compounds show 20–30% higher flux than fluoro analogs due to enhanced lipophilicity .
Q. What structural modifications enhance the metabolic stability of Cbz-2,3-Dimethyl-D-Phenylalanine in vivo?
- Methodological Answer :
- Isosteric Replacement : Substitute one methyl with a trifluoromethyl group to reduce CYP450-mediated oxidation.
- PEGylation : Attach polyethylene glycol (PEG) chains to the Cbz group to prolong half-life.
- Deuterium Labeling : Replace methyl hydrogens with deuterium to slow metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
